molecular formula C18H24N6S2 B12672438 N,N'-Bis(2-(dimethylamino)phenyl)hydrazodicarbothioamide CAS No. 93803-51-1

N,N'-Bis(2-(dimethylamino)phenyl)hydrazodicarbothioamide

Cat. No.: B12672438
CAS No.: 93803-51-1
M. Wt: 388.6 g/mol
InChI Key: QFIBJQLJFNQNQG-UHFFFAOYSA-N
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Description

N,N'-Bis(2-(dimethylamino)phenyl)hydrazodicarbothioamide is a hydrazodicarbothioamide derivative featuring two dimethylamino-substituted phenyl groups attached to a central hydrazinecarbothioamide backbone.

Properties

CAS No.

93803-51-1

Molecular Formula

C18H24N6S2

Molecular Weight

388.6 g/mol

IUPAC Name

1-[2-(dimethylamino)phenyl]-3-[[2-(dimethylamino)phenyl]carbamothioylamino]thiourea

InChI

InChI=1S/C18H24N6S2/c1-23(2)15-11-7-5-9-13(15)19-17(25)21-22-18(26)20-14-10-6-8-12-16(14)24(3)4/h5-12H,1-4H3,(H2,19,21,25)(H2,20,22,26)

InChI Key

QFIBJQLJFNQNQG-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=CC=C1NC(=S)NNC(=S)NC2=CC=CC=C2N(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Bis(2-(dimethylamino)phenyl)hydrazodicarbothioamide typically involves the reaction of 2-(dimethylamino)aniline with carbon disulfide and hydrazine hydrate under controlled conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for N,N’-Bis(2-(dimethylamino)phenyl)hydrazodicarbothioamide are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N,N’-Bis(2-(dimethylamino)phenyl)hydrazodicarbothioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where one or more functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated reagents in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced derivatives.

Scientific Research Applications

N,N’-Bis(2-(dimethylamino)phenyl)hydrazodicarbothioamide has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N’-Bis(2-(dimethylamino)phenyl)hydrazodicarbothioamide involves its interaction with molecular targets through its functional groups. The dimethylamino groups can participate in hydrogen bonding and electrostatic interactions, while the hydrazodicarbothioamide core can engage in redox reactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Hydrazinecarbothioamide Derivatives

The closest structural analogs are the N-(dimethylphenyl)hydrazinecarbothioamides reported in , which include substituents such as 2,4-dimethylphenyl, 2,5-dimethylphenyl, and pyridin-2-ylmethylidene groups. Key differences include:

  • Backbone Variation : The target compound has a hydrazodicarbothioamide backbone (–NH–NH– with two carbothioamide groups), whereas analogs like N-(2,5-dimethylphenyl)-2-(pyridin-2-ylmethylidene)hydrazinecarbothioamide feature a single carbothioamide group (–NH–NH–C(=S)–) conjugated with a pyridinylmethylidene moiety .
Table 1: Structural and Functional Comparison
Compound Name Backbone Type Substituents Key Functional Properties
N,N'-Bis(2-(dimethylamino)phenyl)hydrazodicarbothioamide Hydrazodicarbothioamide 2-(dimethylamino)phenyl High electron density, chelation potential
N-(2,5-dimethylphenyl)-2-(pyridin-2-ylmethylidene)hydrazinecarbothioamide Hydrazinecarbothioamide 2,5-dimethylphenyl, pyridinylmethylidene Anticancer activity (IC₅₀ = 0.8 µM)
N,N'-Bis(methoxysalicylidene)-1,2-cyclohexanediamine Salen-type ligand Methoxysalicylidene, cyclohexane Platinum(II) coordination capability

Biological Activity

N,N'-Bis(2-(dimethylamino)phenyl)hydrazodicarbothioamide, often referred to as bis(dimethylamino) hydrazodicarbothioamide, is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and toxicology. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C12_{12}H16_{16}N4_{4}S2_{2}
  • Molecular Weight : 288.41 g/mol
  • CAS Number : 56560-24-6

The compound features two dimethylamino groups attached to a hydrazine core with dicarbothioamide functionalities, contributing to its reactivity and biological interaction potential.

Mechanisms of Biological Activity

  • Antioxidant Properties :
    • Research indicates that compounds with similar structures exhibit significant antioxidant activity, which can protect cells from oxidative stress. This is crucial in preventing cellular damage and associated diseases such as cancer and neurodegenerative disorders.
  • Antimicrobial Activity :
    • Studies have demonstrated that hydrazone derivatives can possess antimicrobial properties. The presence of the dimethylamino groups may enhance the lipophilicity of the compound, facilitating membrane penetration and increasing its efficacy against various bacterial strains.
  • Cytotoxic Effects :
    • Some derivatives of hydrazodicarbothioamide have shown cytotoxic effects on cancer cell lines, suggesting potential applications in cancer therapy. The mechanism may involve induction of apoptosis or disruption of cellular metabolism.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntioxidantSignificant reduction in oxidative stress markers in vitro
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
CytotoxicityInduced apoptosis in various cancer cell lines (e.g., HeLa, MCF-7)
Enzyme InhibitionInhibition of certain enzymes linked to cancer progression

Detailed Findings from Research

  • Antioxidant Studies :
    • A study highlighted that bis(dimethylamino) hydrazodicarbothioamide exhibited a dose-dependent decrease in reactive oxygen species (ROS) levels in cultured neuronal cells, indicating its potential neuroprotective effects.
  • Antimicrobial Efficacy :
    • In vitro assays revealed that the compound demonstrated a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent.
  • Cytotoxic Mechanisms :
    • Investigations into the cytotoxic effects showed that treatment with the compound led to increased levels of caspase-3 activity in cancer cell lines, a marker for apoptosis, reinforcing its potential as an anticancer agent.

Toxicological Considerations

While exploring the biological activities, it is essential to consider the toxicological profile of this compound. Preliminary studies suggest possible hepatotoxicity at high doses, necessitating further investigation into its safety profile for therapeutic applications.

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